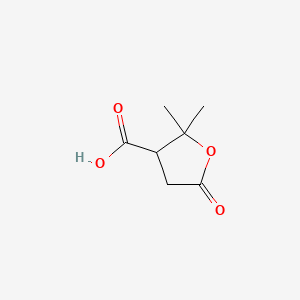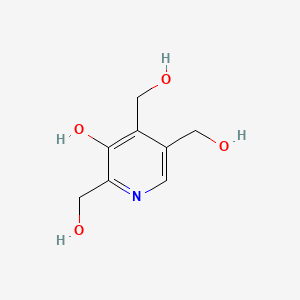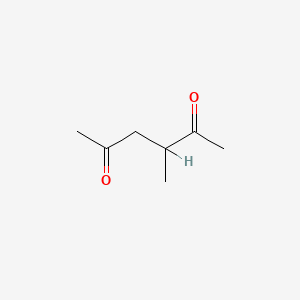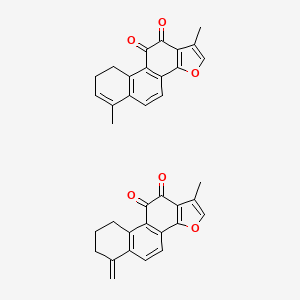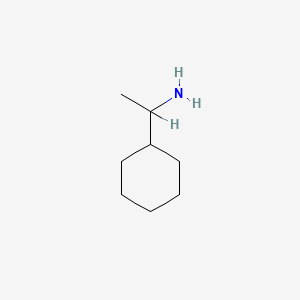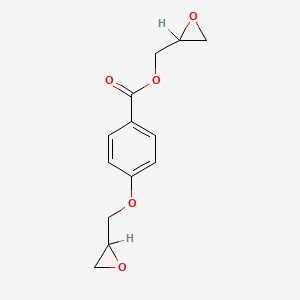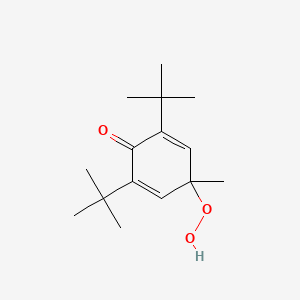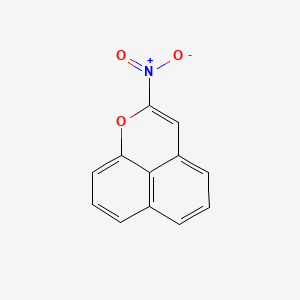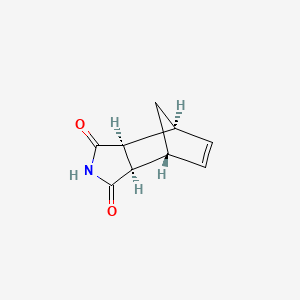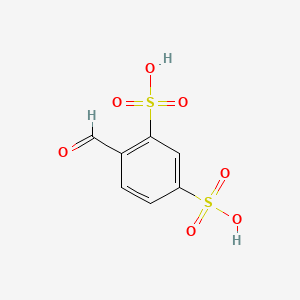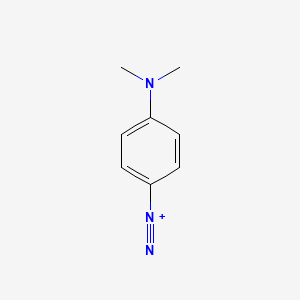
Oxetane
Descripción general
Descripción
Synthesis Analysis
Several methods exist for synthesizing oxetanes. One notable approach involves the opening of epoxides using trimethyloxosulfonium ylides . By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif can be accessed from the corresponding carbonyl compound through initial epoxide formation followed by ring opening. Other variations involve using the sodium anion of an NTs-sulfoximine or dimethyloxosulfonium methylide. These methods allow access to a range of oxetane derivatives .
Molecular Structure Analysis
The oxetane ring consists of three carbon atoms and one oxygen atom. It is a planar, puckered structure due to the strain imposed by the small ring size. The angle between adjacent carbon atoms is approximately 60 degrees . The strained nature of the ring makes oxetanes intriguing targets for synthetic chemists .
Chemical Reactions Analysis
- Enantioselective transformations : Chiral oxetanes can be accessed from enantioenriched epoxides with retention of enantiomeric purity .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of New Oxetane Derivatives
Oxetane is pivotal in the synthesis of new derivatives due to its unique four-membered ring structure which imparts significant chemical and biological properties . Researchers have developed various methods to synthesize oxetane derivatives, expanding the scope of accessible compounds. These derivatives are further manipulated to create a range of oxetane-based molecules with potential applications in medicinal chemistry and materials science .
Drug Design and Medicinal Chemistry
In drug design, oxetane’s metabolic stability, rigidity, and hydrogen-bond acceptor ability make it an attractive moiety . Oxetanes are incorporated into clinical and preclinical drug candidates targeting a wide array of human diseases, including cancer, viral infections, autoimmune disorders, neurodegenerative conditions, and metabolic disorders .
Biological Activity Enhancement
The incorporation of an oxetane ring into biologically active compounds has been shown to enhance their properties. For instance, oxetane is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer. It is also found in merrilactone A, which exhibits neurotrophic activity, and in several antiviral oxetanes .
Photoredox Catalysis
Recent advancements in photoredox catalysis have demonstrated the use of oxetane in the synthesis of complex molecules. This method involves the generation of a radical cation which is reduced to a sulfonium ylide, leading to the formation of the oxetane ring. This chemistry is particularly useful for the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
Computational Chemistry
Oxetane has been the subject of computational chemistry studies to understand its reactivity and properties. For example, the ring expansion of an unsubstituted epoxide to form an oxetane has been modeled computationally, providing insights into the reaction mechanisms and energy barriers involved .
Mecanismo De Acción
Target of Action
Oxetane, also known as Trimethylene Oxide, is a four-membered ring compound that has been increasingly exploited for its contrasting behaviors . It is found in nature, produced by microorganisms, marine invertebrates, algae, and plants .
Mode of Action
Oxetane interacts with its targets through its unique structural properties. It is a high-energy oxygen-containing non-aromatic heterocycle . The strained C−O−C bond angle exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base . This unique property allows Oxetane to interact with its targets in a specific manner.
Biochemical Pathways
Oxetane affects various biochemical pathways. It has been shown to undergo ring-opening reactions as a synthetic tool . Oxetane-containing compounds exhibit various biological activities, but antineoplastic, antiviral, and antifungal activities are dominant . Many taxol derivatives, which contain the oxetane ring, show anticancer activity .
Pharmacokinetics
It is known that oxetane has low molecular weight, high polarity, and marked three-dimensionality . These properties can improve the bioavailability of drugs containing Oxetane. Oxetanes have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .
Result of Action
The molecular and cellular effects of Oxetane’s action are diverse. Oxetane has been shown to function efficiently as a gene silencing molecule . It has also been used in drug discovery campaigns to identify kinase inhibitors . Furthermore, Oxetane has been shown to enhance the kinetics and conversion of certain reactions, reducing the need for long periods of illumination and waiting for physical property development post-illumination .
Action Environment
The action, efficacy, and stability of Oxetane can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required . Furthermore, the presence of Oxetane in various classes of natural compounds can be explained from the point of view of chemical communication between bacteria and/or fungal endophytes .
Direcciones Futuras
Propiedades
IUPAC Name |
oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWIHXENZJRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-06-9 | |
| Record name | Polyoxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8025969 | |
| Record name | 1,3-Propylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-propylene oxide is a clear, colorless liquid with an agreeable aromatic odor. (NTP, 1992), Colorless liquid with an agreeable aromatic odor; [CAMEO] | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
122 °F at 760 mmHg (NTP, 1992), 48 °C @ 750 mm Hg | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-19 °F (NTP, 1992), -28 °C | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS, In water, miscible. | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.893 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.8930 @ 25 °C/4 °C | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
324.0 [mmHg], 324 mm Hg @ 25 °C | |
| Record name | Oxetane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2807 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxetane | |
Color/Form |
Oil | |
CAS RN |
503-30-0 | |
| Record name | 1,3-PROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxetane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I279Q16FU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-EPOXYPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oxetane?
A1: Oxetane has the molecular formula C3H6O and a molecular weight of 58.08 g/mol.
Q2: Are there spectroscopic data available for oxetane?
A2: Yes, various spectroscopic techniques have been employed to characterize oxetane. For instance, studies have utilized proton magnetic resonance (PMR) spectroscopy to analyze the spectra of substituted oxetanes like 2-(3,4-dichlorophenyl)oxetane and 2-(2,4-dichlorophenyl)oxetane. []
Q3: What are the key structural features of oxetane that make it interesting for medicinal chemistry?
A3: Oxetanes, specifically 3,3-disubstituted derivatives, have gained prominence as bioisosteres for gem-dimethyl, cyclobutane, carbonyl, and methylene functionalities. [, ] This means they can mimic the spatial and electronic properties of these groups while offering potential advantages in drug design.
Q4: What is the impact of incorporating an oxetane ring on the physicochemical properties of molecules?
A4: Introducing an oxetane ring can significantly impact a molecule's properties. Studies have shown that it can improve aqueous solubility, metabolic stability, and enhance binding affinity to target proteins. [, ] These modifications are crucial for developing drug candidates with improved pharmacological profiles.
Q5: How can oxetanes be synthesized?
A5: Several synthetic routes exist for oxetane synthesis. Common methods include:
- Cyclization of 1,3-diols: This approach involves the intramolecular ring closure of a 1,3-diol, often under acidic conditions. []
- [2+2] Cycloaddition of ketenes and aldehydes/ketones: This reaction, known as the Staudinger ketene-alkene cycloaddition, can yield oxetanes regioselectively, with the product distribution influenced by substituents and reaction conditions. []
- Ring expansion of epoxides: Treatment of epoxides with specific reagents, such as dimethylsulfoxonium methylide, can lead to ring expansion, forming the corresponding oxetane. []
Q6: What are the common reactions of oxetanes?
A6: Oxetanes are primarily known for their susceptibility to ring-opening reactions. These reactions are often initiated by:
- Protic Acids: Acids like HCl, HBr, and HI can open the oxetane ring, leading to different products depending on the reaction conditions and substituents on the oxetane ring. For example, spirocyclopropyl oxetanes treated with HCl or HBr yielded spirocyclopropyl fused butenolides, while HI yielded spirocyclopropyl fused γ-butyrolactones. []
- Lewis Acids: Lewis acids, such as boron trifluoride (BF3), are commonly used in the cationic ring-opening polymerization of oxetanes. [, ] They can also catalyze other transformations; for instance, spirocyclopropyl oxetanes treated with Lewis acids yielded spirobutyl indolinones. []
- Nucleophiles: Nucleophiles can attack the oxetane ring, leading to ring opening and incorporation of the nucleophile into the product. This reactivity is exploited in polymer synthesis and functional group transformations. [, ]
Q7: What is the Paternò-Büchi reaction?
A7: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition reaction between a carbonyl compound (aldehyde or ketone) and an alkene, resulting in the formation of an oxetane ring. [, , , ] This reaction is particularly relevant in studying DNA damage caused by UV radiation.
Q8: How does the Paternò-Büchi reaction relate to DNA damage?
A8: The Paternò-Büchi reaction can occur between pyrimidine bases in DNA and carbonyl compounds upon UV irradiation. This reaction leads to the formation of oxetane intermediates, which can rearrange to form pyrimidine (6-4) pyrimidone photoproducts ((6-4)PPs), a significant type of DNA lesion. [, ]
Q9: What factors influence the regioselectivity of the Paternò-Büchi reaction?
A9: The regioselectivity of the Paternò-Büchi reaction is influenced by various factors, including:
- Electronic properties of the carbonyl compound: Electron-withdrawing groups on the carbonyl compound tend to favor the formation of one regioisomer over the other. [, ]
- Nature of the alkene: The substitution pattern on the alkene also plays a role in determining the regiochemical outcome. []
- Excited state multiplicity: The reaction can proceed through either the singlet or triplet excited state of the carbonyl compound, leading to different regioselectivities. []
Q10: How does the hydroxy group influence the regio- and diastereoselectivity of the Paternò-Büchi reaction?
A10: Studies have shown that a hydroxy group in the allylic position of the alkene can direct the regio- and diastereoselectivity of the Paternò-Büchi reaction. This directing effect is attributed to hydrogen bonding and 1,3-allylic strain, which influence the transition state of the CO-bond-forming step. []
Q11: What types of polymers can be made from oxetanes?
A11: Oxetanes are valuable monomers for synthesizing various polymers, including:
- Polyoxetanes: These polymers, also known as poly(trimethylene oxide)s, are characterized by their excellent chemical resistance, low moisture absorption, and good mechanical properties. [, ]
- Functionalized polyoxetanes: By incorporating oxetanes with pendant functional groups, polymers with diverse properties can be created, expanding their applications. []
- Copolymers: Oxetanes can be copolymerized with other monomers like epoxides to create materials with tailored properties, such as improved toughness and adhesion. []
Q12: How is the cationic ring-opening polymerization of oxetanes initiated?
A12: Cationic ring-opening polymerization of oxetanes can be initiated by various Lewis and Brønsted acids. Common initiators include:
- Boron trifluoride (BF3): BF3 is a potent Lewis acid widely used in oxetane polymerization. []
- Oxonium ion initiators: These initiators are generated in situ by reacting a suitable precursor, such as a chloro methyl ethyl ether, with a Lewis acid. []
Q13: What are the advantages of using oxetanes in UV-curable formulations?
A13: Oxetane-based UV-curable formulations offer advantages over traditional radical-cured systems, including:
- Low shrinkage: This property is particularly beneficial for applications requiring dimensional stability. []
- Reduced oxygen inhibition: Unlike radical polymerization, cationic polymerization of oxetanes is less susceptible to inhibition by atmospheric oxygen, enabling faster and more efficient curing. []
- Good adhesion: Oxetane-based coatings often exhibit good adhesion to various substrates. []
Q14: How can oxetane functionalities be utilized in material science?
A14: Oxetane functionalities can be incorporated into materials for various purposes:
- Surface modification: Oxetane groups can be introduced onto surfaces to modify their properties, such as wettability and adhesion. []
- Crosslinking agents: Multifunctional oxetanes can act as crosslinkers in polymer networks, enhancing their mechanical strength and thermal stability. []
- Self-assembly: Oxetane-functionalized molecules can self-assemble into ordered structures, offering potential applications in nanotechnology. []
Q15: How has computational chemistry been used to study oxetane chemistry?
A15: Computational methods have provided valuable insights into various aspects of oxetane chemistry, including:
- Mechanism of polymerization: Quantum chemical calculations have been used to elucidate the mechanism of cationic ring-opening polymerization, identifying transition states and intermediates involved in the process. [, , ]
- Regioselectivity of reactions: Computational studies have helped rationalize the regioselectivity observed in reactions like the Paternò-Büchi cycloaddition. [, ]
- Structure-activity relationships (SAR): Modeling studies can be used to predict the properties and activities of oxetane-containing molecules, aiding in drug design. []
Q16: What is the role of the LUMO energy in the enzymatic metabolism of oxetanes?
A16: Studies using quantum mechanics modeling have shown that the energy of the lowest unoccupied molecular orbital (LUMO) of an oxetane is correlated with its rate of hydrolysis by microsomal epoxide hydrolase (mEH), an enzyme involved in drug metabolism. [] This finding suggests that LUMO energy can be a valuable parameter in predicting the metabolic stability of oxetane-containing drug candidates.
Q17: How do structural modifications of oxetanes influence their biological activity?
A17: Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact a molecule's biological activity. For oxetanes, changes in the substituents at the 3-position can significantly alter their potency, selectivity, and metabolic stability. [, , ]
Q18: What are the potential applications of oxetane-containing molecules in drug discovery?
A18: Oxetanes have shown promise as building blocks for developing novel therapeutics targeting various diseases, including:
- Cancer: Oxetane-containing molecules have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. []
- Infectious diseases: Oxetane derivatives have been explored as potential antiviral and antibacterial agents. []
- Neurological disorders: The unique properties of oxetanes make them attractive scaffolds for designing drugs targeting the central nervous system. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



